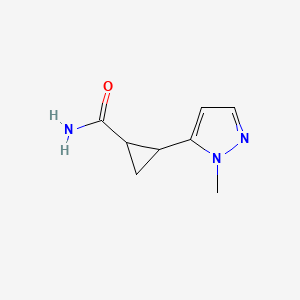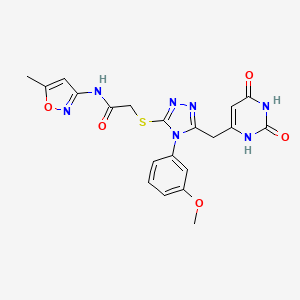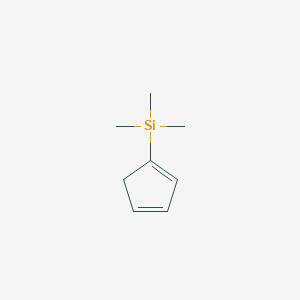![molecular formula C17H11F6N3S B2476353 3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 294853-24-0](/img/structure/B2476353.png)
3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole” has the molecular formula C17H11F6N3S . It is a chemical compound with potential applications in various fields.
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole” are mentioned in some sources , but the exact values are not provided.Scientific Research Applications
Supramolecular Self-Assembly and Inhibitory Activity
Research has shown the ability of triazole-based compounds, like the one , to form supramolecular self-assemblies through weak hydrogen, chalcogen, and unorthodox nonbonded motifs. For instance, a study on a selective COX-2 inhibitor, closely related to the compound of interest, demonstrated these properties and highlighted its selective inhibitory activity against the human COX-2 enzyme (Al-Wahaibi et al., 2021).
Antiproliferative and Antilipolytic Activities
Another significant application of such compounds is in the field of cancer research and obesity treatment. A study synthesized derivatives of 1,2,4-triazole-3-yl)benzene, which showed promising antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase (Shkoor et al., 2021).
Antifungal Activity
The antifungal properties of 1,2,4-triazole derivatives have been explored, with studies synthesizing Schiff bases that demonstrated significant antifungal activities against various vegetable pathogens (Qingcu, 2014).
Synthesis and Structural Analysis
The synthesis and structural characterization of triazole compounds are areas of extensive research. Studies have developed efficient methods for the synthesis of various triazole derivatives, providing insights into their molecular structures and intermolecular interactions (Moreno-Fuquen et al., 2019).
Diuretic and Antidiuretic Effects
Exploring the diuretic and antidiuretic properties of 1,2,4-triazole derivatives, some studies have synthesized new compounds showing varying degrees of diuretic activity. This research contributes to the potential pharmaceutical applications of these compounds (Kravchenko, 2018).
Potential for Nonlinear Optical and Magnetic Properties
The application of triazoles in the development of materials with nonlinear optical and magnetic properties has been investigated. For example, the study of 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole reveals its effectiveness as a precursor in preparing compounds with these properties (Slyvka et al., 2022).
properties
IUPAC Name |
3-[(3,4-difluorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F6N3S/c18-12-4-1-10(2-5-12)8-26-15(17(21,22)23)24-25-16(26)27-9-11-3-6-13(19)14(20)7-11/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOUZWOKJVLDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC(=C(C=C3)F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F6N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate](/img/structure/B2476271.png)
![3-[2-(4-bromophenyl)-5-methyl-1H-indol-3-yl]propanoic Acid](/img/structure/B2476272.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2476273.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2476278.png)
![2,6-dichloro-N-{3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylphenyl}pyridine-4-carboxamide](/img/structure/B2476283.png)

![N-(3-(diethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2476286.png)
![(E)-3-(dimethylamino)-2-{[2-(3-fluorophenoxy)-3-pyridinyl]carbonyl}-2-propenenitrile](/img/structure/B2476287.png)

![9-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2476290.png)
![N-isobutyl-3-(5-oxo-1-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2476291.png)
![6-[4-[2-[4-(Trifluoromethyl)phenyl]acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2476292.png)
